

An In-depth Technical Guide to 3-Isobutylglutaric Acid (CAS 75143-89-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isobutylglutaric acid

Cat. No.: B130318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylglutaric acid, with the CAS number 75143-89-4, is a dicarboxylic acid derivative.^[1] Its chemical structure features a five-carbon glutaric acid backbone substituted with an isobutyl group at the third position.^[1] This compound is of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Pregabalin.^{[1][2]} Pregabalin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and fibromyalgia.^[2] While **3-isobutylglutaric acid** is crucial for the production of this widely-used therapeutic agent, information regarding its intrinsic biological activity is limited. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical and Physical Properties

3-Isobutylglutaric acid is a white to pale brown solid at room temperature.^[1] Its solubility and other physicochemical properties are critical for its application in organic synthesis.

Table 1: Physical and Chemical Properties of **3-Isobutylglutaric Acid**

Property	Value	Reference(s)
CAS Number	75143-89-4	[1] [3]
Molecular Formula	C9H16O4	[3]
Molecular Weight	188.22 g/mol	[1] [3]
IUPAC Name	3-(2-methylpropyl)pentanedioic acid	[3]
Synonyms	3-Isobutylpentanedioic acid, Pregabalin Impurity B	[2]
Appearance	White to pale brown solid	[1]
Melting Point	47-55 °C	[1]
Boiling Point	326.197 °C at 760 mmHg	[1]
Density	1.126 g/cm ³	[1]
Solubility	Slightly soluble in methanol and water	
Storage	Store in a freezer under -20°C, sealed in a dry place	

Table 2: Spectroscopic Data of **3-Isobutylglutaric Acid**

Technique	Data
¹ H NMR (CDCl ₃ , 200 MHz)	δ 0.92 (d, 6H, J = 6.6 Hz), 1.23 (dd, 2H, J _Y = 6.6 Hz, J ₂ = 6.5 Hz), 1.64 (m, 1H), 2.25-2.40 (m, 1H), 2.40-2.55 (m, 4H)
IR (KBr, cm ⁻¹)	3436, 2953, 1704.8, 1575, 1463.7, 1448.3, 1417.4, 1409.7, 1301.7, 1249.6, 1232.3, 1211.1, 1116.6, 919.9, 906.4, 680.7
Mass Spectrum (MS)	m/z: 187 (M-H) ⁺

Synthesis of 3-Isobutylglutaric Acid

The most common synthetic route to **3-isobutylglutaric acid** involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.
[\[1\]](#)

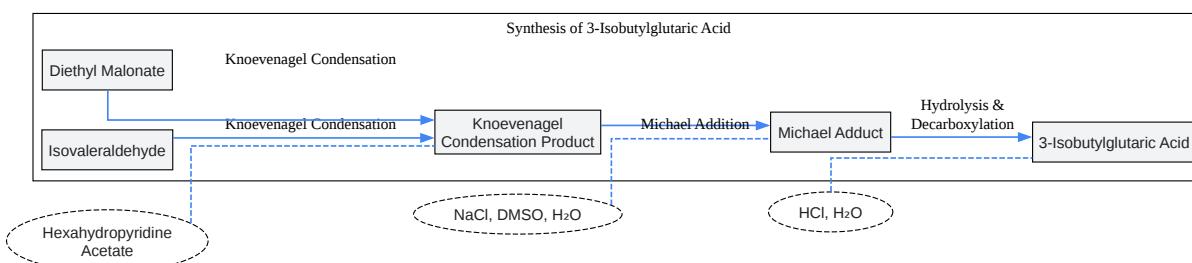
Experimental Protocol: Knoevenagel-Michael Reaction Route

This protocol describes a common laboratory-scale synthesis of **3-isobutylglutaric acid**.

Step 1: Knoevenagel Condensation

- To a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (8.6g, 0.1mol), cyclohexane (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL) as a catalyst.[\[4\]](#)
- Heat the mixture to reflux for 3 hours, continuously removing the water formed during the reaction.[\[4\]](#)
- Cool the reaction mixture to room temperature.
- Add saturated sodium chloride solution and stir for 30 minutes.[\[4\]](#)
- Separate the organic layer and remove the cyclohexane under reduced pressure to yield a brown oil.[\[4\]](#)

Step 2: Michael Addition and Decarboxylation


- To the product from Step 1, add sodium chloride (11.3g, 0.194mol), dimethyl sulfoxide (DMSO) (200mL), and water (5mL).[\[4\]](#)
- Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.[\[4\]](#)
- Cool the reaction to room temperature.

Step 3: Hydrolysis

- To the product from the Michael addition, add an aqueous solution of hydrochloric acid (e.g., 6N HCl).[5]
- Reflux the mixture at 100-125°C for 50-100 hours until the reaction is complete.[5]
- Cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

- Extract the aqueous mixture with toluene.[5]
- Distill off the toluene from the combined organic extracts to obtain crude **3-isobutylglutaric acid**.[5]
- The crude product can be further purified by recrystallization or chromatography.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-IsobutyIglutaric Acid**.

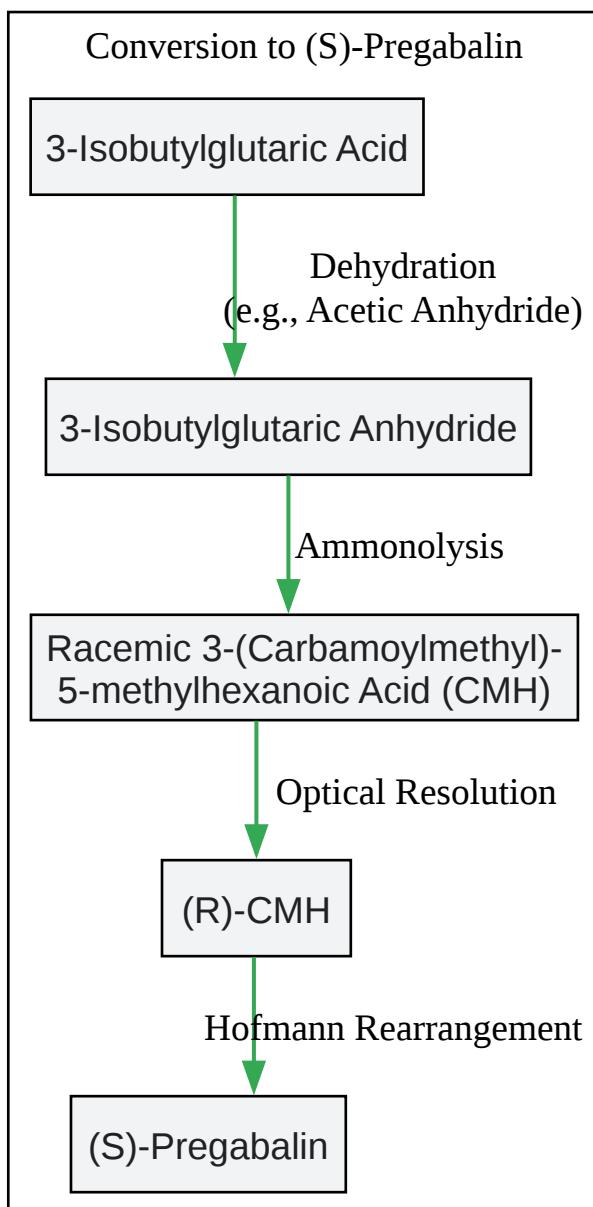
Role in Drug Development

The primary application of **3-isobutylglutaric acid** is as a starting material for the synthesis of pregabalin.[\[1\]](#)

Conversion to Pregabalin Intermediates

3-Isobutylglutaric acid is converted into key chiral intermediates for the synthesis of the enantiomerically pure (S)-Pregabalin. A common pathway involves the formation of 3-isobutylglutaric anhydride, followed by amidation and resolution.

Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride


- A mixture of **3-isobutylglutaric acid** and acetic anhydride is heated at approximately 120°C. This dehydration reaction yields 3-isobutylglutaric anhydride.

Experimental Protocol: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)

- 3-Isobutylglutaric anhydride is subjected to ammonolysis to open the anhydride ring, forming the racemic monoamide, 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).

Experimental Protocol: Resolution and Final Conversion

- The racemic CMH is resolved using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, to isolate the desired (R)-enantiomer.
- The resolved (R)-CMH then undergoes a Hofmann rearrangement to yield (S)-Pregabalin.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Pathway to (S)-Pregabalin.

Biological Activity and Mechanism of Action

Currently, there is a lack of significant published research on the intrinsic biological activity or specific mechanism of action of **3-isobutylglutaric acid** itself. Its primary and well-documented role in the life sciences is as a crucial chemical intermediate in the synthesis of the active pharmaceutical ingredient, pregabalin. While one commercial source mentions it as an impurity

with anticonvulsant properties, this claim is not substantiated by peer-reviewed scientific literature.^[2] The pharmacological activity attributed to this chemical lineage is overwhelmingly associated with its downstream product, (S)-Pregabalin, which acts as a ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Safety and Handling

3-Isobutylglutaric acid is associated with certain hazards and should be handled with appropriate safety precautions.

Table 3: Safety Information for **3-Isobutylglutaric Acid**

Hazard Statement(s)	Precautionary Statement(s)
H318: Causes serious eye damage.	P260: Do not breathe dust/fume/gas/mist/vapours/spray.
H361: Suspected of damaging fertility or the unborn child.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
P308+P313: IF exposed or concerned: Get medical advice/attention.	
P310: Immediately call a POISON CENTER or doctor/physician.	

Data sourced from commercially available safety data sheets.

It is recommended to handle **3-isobutylglutaric acid** in a well-ventilated area, using personal protective equipment, including gloves and safety glasses.

Conclusion

3-Isobutylglutaric acid is a vital molecule in the field of pharmaceutical synthesis, particularly for the production of pregabalin. Its chemical properties and reactivity are well-understood, with established protocols for its synthesis and conversion. While its own biological activity is not a current focus of research, its role as a key building block for a major therapeutic agent underscores its importance in drug development. Future research may explore potential

applications of this and similar glutaric acid derivatives, but for now, its value is firmly rooted in its utility as a synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3-isobutylglutaric acid | 75143-89-4 [chemicalbook.com]
- 3. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for preparing 3-isobutylglutaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isobutylglutaric Acid (CAS 75143-89-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130318#3-isobutylglutaric-acid-cas-number-75143-89-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com